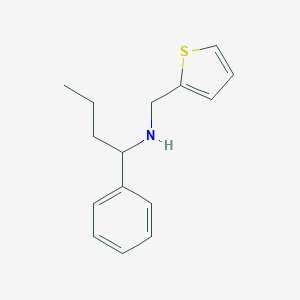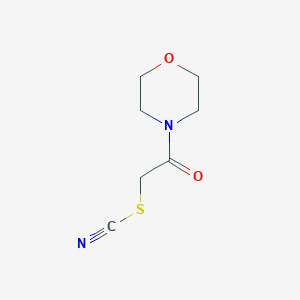
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate, also known as Mocetinostat, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, resulting in chromatin condensation and gene repression. Mocetinostat is a potential therapeutic agent for the treatment of various types of cancer and other diseases.
Applications De Recherche Scientifique
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has also been shown to enhance the anti-tumor effects of other chemotherapeutic agents.
Mécanisme D'action
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate works by inhibiting HDAC enzymes, resulting in increased acetylation of histone proteins. This leads to chromatin relaxation and increased gene expression. (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has also been shown to inhibit the activity of other proteins involved in cancer progression, such as heat shock protein 90 (HSP90).
Biochemical and Physiological Effects
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to have anti-inflammatory effects, and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2-Morpholin-4-yl-2-oxoethyl) thiocyanate is its specificity for HDAC enzymes, which reduces the risk of off-target effects. However, (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has a short half-life and is rapidly metabolized, which can limit its effectiveness in vivo. Additionally, (2-Morpholin-4-yl-2-oxoethyl) thiocyanate has been shown to have variable efficacy in different types of cancer, which may limit its clinical utility.
Orientations Futures
Future research on (2-Morpholin-4-yl-2-oxoethyl) thiocyanate could focus on improving its pharmacokinetic properties, such as increasing its half-life and reducing its toxicity. Additionally, further studies could investigate the use of (2-Morpholin-4-yl-2-oxoethyl) thiocyanate in combination with other chemotherapeutic agents, as well as its potential use in other diseases beyond cancer. Finally, research could focus on identifying biomarkers that predict response to (2-Morpholin-4-yl-2-oxoethyl) thiocyanate, which could help personalize treatment for individual patients.
Méthodes De Synthèse
The synthesis of (2-Morpholin-4-yl-2-oxoethyl) thiocyanate involves a series of chemical reactions. The starting material is 2-(N-morpholino) ethylamine, which is reacted with thiophosgene to form 2-(N-morpholino)ethyl isothiocyanate. The isothiocyanate is then reacted with 2-oxoethylamine hydrochloride to form (2-Morpholin-4-yl-2-oxoethyl) thiocyanate. The final product is purified by recrystallization.
Propriétés
Nom du produit |
(2-Morpholin-4-yl-2-oxoethyl) thiocyanate |
|---|---|
Formule moléculaire |
C7H10N2O2S |
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
(2-morpholin-4-yl-2-oxoethyl) thiocyanate |
InChI |
InChI=1S/C7H10N2O2S/c8-6-12-5-7(10)9-1-3-11-4-2-9/h1-5H2 |
Clé InChI |
XOJVCLOSGCWNCN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC#N |
SMILES canonique |
C1COCCN1C(=O)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)
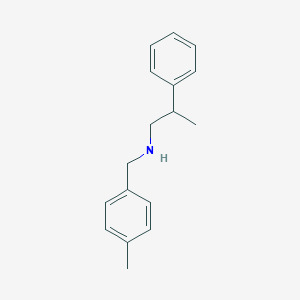
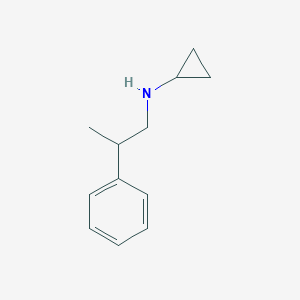
![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)
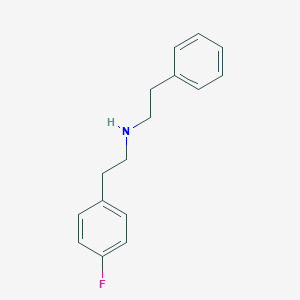
![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)
![1-[(2-Phenylethyl)amino]propan-2-ol](/img/structure/B267807.png)
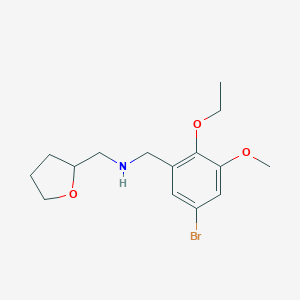
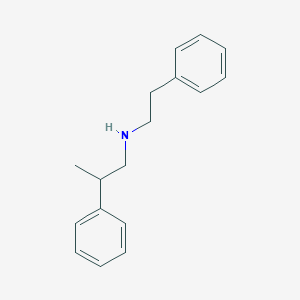
![2-[(Cyclohexylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B267812.png)
![N-(5-chloro-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B267817.png)
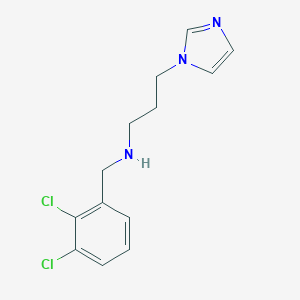
![N-{2-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267820.png)
